molecular formula C8H9ClO B13798081 Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride CAS No. 78293-53-5

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride

Cat. No.: B13798081
CAS No.: 78293-53-5
M. Wt: 156.61 g/mol
InChI Key: OQOMEKUYJUMXGM-UHFFFAOYSA-N
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Description

Bicyclo[410]hept-3-ene-7-carbonyl chloride is a chemical compound with a unique bicyclic structure It is characterized by a seven-membered ring fused to a three-membered ring, with a carbonyl chloride functional group attached to the seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The precursor can be a bicyclic alcohol or a carboxylic acid derivative, which upon reaction with the chlorinating agent, forms the desired carbonyl chloride compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.

    Cycloaddition Reactions: The strained bicyclic system can undergo cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination of precursors.

    Oxalyl Chloride ((COCl)2): Another chlorinating agent.

    Amines, Alcohols, Thiols: Nucleophiles for substitution reactions.

    Electrophiles/Nucleophiles: For addition reactions.

Major Products Formed

    Amides, Esters, Thioesters: From substitution reactions.

    Cycloaddition Products: Larger ring systems from cycloaddition reactions.

Scientific Research Applications

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The bicyclic structure imparts strain, which can drive reactions towards the formation of more stable products. Molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]hept-3-ene: Lacks the carbonyl chloride group but shares the bicyclic structure.

    Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride.

    Bicyclo[4.1.0]hept-3-ene-7-methyl ester: Contains a methyl ester group.

Uniqueness

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride is unique due to its combination of a strained bicyclic structure and a highly reactive carbonyl chloride group. This combination makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives and complex molecules.

Properties

CAS No.

78293-53-5

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1-2,5-7H,3-4H2

InChI Key

OQOMEKUYJUMXGM-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C2C(=O)Cl

Origin of Product

United States

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